Isoindoline-5-carbohydrazide
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Overview
Description
Isoindoline-5-carbohydrazide is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindoline-5-carbohydrazide can be synthesized through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This scaffold can then be further modified to obtain this compound.
Another approach involves the cycloaddition reaction of azides with alkenes, followed by thermolysis to yield fused isoindoline derivatives . This method is efficient and regioselective, allowing for the synthesis of various substituted isoindoline derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Isoindoline-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindoline derivatives with different functional groups.
Scientific Research Applications
Isoindoline-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoindoline-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Isoindoline-5-carbohydrazide can be compared with other similar compounds, such as:
N-isoindoline-1,3-dione: This compound shares a similar isoindoline nucleus but differs in its functional groups and reactivity.
Indole derivatives: These compounds have a similar aromatic structure and exhibit diverse biological activities.
This compound is unique due to its specific functional groups and the range of reactions it can undergo, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbohydrazide |
InChI |
InChI=1S/C9H11N3O/c10-12-9(13)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5,10H2,(H,12,13) |
InChI Key |
KHRFWRIUGRJZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(=O)NN |
Origin of Product |
United States |
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